molecular formula C14H19FN2O3S B5788616 4-Fluoro-N-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide

4-Fluoro-N-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide

Cat. No. B5788616
M. Wt: 314.38 g/mol
InChI Key: MPBDHKJPQHSYOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-N-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide, also known as BAY 41-2272, is a chemical compound with potential therapeutic applications. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have vasodilatory effects and potential therapeutic applications in cardiovascular diseases.

Mechanism of Action

4-Fluoro-N-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide 41-2272 activates sGC by binding to the heme group of the enzyme, which leads to the production of cGMP. cGMP then activates protein kinase G, which leads to the relaxation of smooth muscle cells and subsequent vasodilation.
Biochemical and Physiological Effects
4-Fluoro-N-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide 41-2272 has been shown to have potent vasodilatory effects in vitro and in vivo. It has also been shown to reduce pulmonary artery pressure and improve cardiac function in animal models of pulmonary hypertension and heart failure. Additionally, 4-Fluoro-N-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide 41-2272 has been shown to have anti-inflammatory effects in animal models of sepsis and acute lung injury.

Advantages and Limitations for Lab Experiments

4-Fluoro-N-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide 41-2272 has several advantages for lab experiments, including its potent vasodilatory effects and its ability to activate sGC. However, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-Fluoro-N-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide 41-2272, including:
1. Further studies on its potential therapeutic applications in cardiovascular diseases, such as pulmonary hypertension and heart failure.
2. Studies on its potential anti-inflammatory effects in other disease models.
3. Development of more potent and selective sGC activators.
4. Studies on the pharmacokinetics and pharmacodynamics of 4-Fluoro-N-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide 41-2272 in humans.
5. Development of new formulations of 4-Fluoro-N-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide 41-2272 to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 4-Fluoro-N-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide 41-2272 involves the reaction of 4-fluorobenzenesulfonyl chloride with N-methyl-N-(2-oxo-2-piperidin-1-yl) ethylamine in the presence of a base such as triethylamine. The reaction yields 4-Fluoro-N-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide 41-2272 as a white solid, which can be purified by recrystallization.

Scientific Research Applications

4-Fluoro-N-methyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide 41-2272 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, such as pulmonary hypertension and heart failure. It has been shown to have vasodilatory effects by activating sGC, which leads to the production of cyclic guanosine monophosphate (cGMP) and subsequent relaxation of smooth muscle cells.

properties

IUPAC Name

4-fluoro-N-methyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O3S/c1-16(11-14(18)17-9-3-2-4-10-17)21(19,20)13-7-5-12(15)6-8-13/h5-8H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBDHKJPQHSYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide

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